molecular formula C12H14F2N2O B5659404 4-(2,5-difluorobenzyl)-1-piperazinecarbaldehyde

4-(2,5-difluorobenzyl)-1-piperazinecarbaldehyde

Cat. No. B5659404
M. Wt: 240.25 g/mol
InChI Key: QIYZPLZMRJVEDR-UHFFFAOYSA-N
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Description

"4-(2,5-difluorobenzyl)-1-piperazinecarbaldehyde" is a chemical compound involving a piperazine core structure substituted with a 2,5-difluorobenzyl group and a carbaldehyde group. This structure is significant in medicinal chemistry and pharmaceuticals due to its potential interactions with biological targets. The compound's relevance spans various scientific explorations, including synthesis methods, molecular structure analyses, chemical and physical properties, and potential applications in creating receptor ligands or other biological activities.

Synthesis Analysis

The synthesis of related piperazine derivatives typically involves multiple steps, including reductive amination, N-alkylation, and the use of reagents like pyrazolo[1,5-a]pyridine-2-carbaldehyde and 1-piperazinecarboxaldehyde. For example, the synthesis process for compounds with similar structures has been detailed, emphasizing the importance of methodical approaches to achieve the desired substitution patterns and maintain functional group integrity throughout the synthesis process (Yang Fang-wei, 2013).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often elucidated using techniques such as NMR, IR spectroscopy, and X-ray crystallography. These analyses confirm the presence of specific substituents and their configuration, essential for understanding the compound's interaction with biological targets. For instance, compounds with similar structures have been characterized to confirm their configurations and functional groups, providing insights into the structural prerequisites for biological activity (N. Desai et al., 2017).

properties

IUPAC Name

4-[(2,5-difluorophenyl)methyl]piperazine-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O/c13-11-1-2-12(14)10(7-11)8-15-3-5-16(9-17)6-4-15/h1-2,7,9H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYZPLZMRJVEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC(=C2)F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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